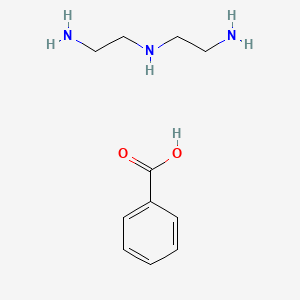
Einecs 303-501-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 303-501-5 is a useful research compound. Its molecular formula is C11H19N3O2 and its molecular weight is 225.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
The preparation methods for Einecs 303-501-5 are not explicitly detailed in the available literature. Generally, the synthesis of such compounds involves specific reaction conditions and reagents tailored to the desired chemical structure. Industrial production methods often include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may involve various chemical processes such as distillation, crystallization, and purification techniques.
Análisis De Reacciones Químicas
Einecs 303-501-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome and the chemical nature of the compound. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions are typically derivatives of the original compound, modified to exhibit different chemical properties.
Aplicaciones Científicas De Investigación
Einecs 303-501-5 has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of more complex molecules. In biology and medicine, it could be studied for its potential therapeutic effects or as a tool in biochemical assays. Industrial applications might include its use in the production of materials, coatings, or other commercial products.
Mecanismo De Acción
The mechanism of action of Einecs 303-501-5 involves its interaction with specific molecular targets and pathways within a biological system These interactions can lead to various biochemical effects, depending on the compound’s structure and functional groups
Comparación Con Compuestos Similares
Einecs 303-501-5 can be compared to other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional groups, leading to comparable chemical properties and applications. each compound’s unique structure imparts specific characteristics that distinguish it from others. Similar compounds might include those with analogous functional groups or those used in similar industrial or research applications.
Propiedades
Número CAS |
94200-25-6 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;benzoic acid |
InChI |
InChI=1S/C7H6O2.C4H13N3/c8-7(9)6-4-2-1-3-5-6;5-1-3-7-4-2-6/h1-5H,(H,8,9);7H,1-6H2 |
Clave InChI |
SGNSBDUGCSOROA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C(CNCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















